molecular formula C26H43NO2 B12056303 Lathosterolamide MGI-39 CAS No. 1058719-76-8

Lathosterolamide MGI-39

Cat. No.: B12056303
CAS No.: 1058719-76-8
M. Wt: 401.6 g/mol
InChI Key: HUMXZYXRXDDZOG-LFZVSNMSSA-N
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Description

Lathosterolamide MGI-39 is an inhibitor of the enzyme lathosterol oxidase, which is involved in the cholesterol biosynthesis pathway. Specifically, lathosterol oxidase catalyzes the conversion of 5-α-cholest-7-en-3-β-ol (lathosterol) to cholesta-5,7-dien-3β-ol . As a key step in the synthesis of cholesterol, this pathway is a significant area of study in biochemical and medical research. By inhibiting lathosterol oxidase, Lathosterolamide MGI-39 serves as a valuable research tool for scientists investigating cholesterol metabolism and related disorders. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1058719-76-8

Molecular Formula

C26H43NO2

Molecular Weight

401.6 g/mol

IUPAC Name

(2S)-2-[(3S,5S,9R,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C26H43NO2/c1-16(2)15-27-24(29)17(3)21-8-9-22-20-7-6-18-14-19(28)10-12-25(18,4)23(20)11-13-26(21,22)5/h7,16-19,21-23,28H,6,8-15H2,1-5H3,(H,27,29)/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1

InChI Key

HUMXZYXRXDDZOG-LFZVSNMSSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)NCC(C)C

Canonical SMILES

CC(C)CNC(=O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Preparation Methods

Starting Material Selection

Lathosterol (C₂₇H₄₆O), a cholesterol biosynthesis intermediate, serves as an ideal precursor due to its structural similarity. Its C27 skeleton requires truncation to C26, achieved via oxidative cleavage of the side chain.

Step 1: Side Chain Modification

  • Oxidative Cleavage : Treatment of lathosterol with ozone or OsO₄/NaIO₄ selectively cleaves the C20–C22 bond, yielding a C17-ketone intermediate.

  • Wittig Reaction : The ketone is reacted with a ylide to introduce a propanamide precursor. For example, using (2S)-2-carboxyethyltriphenylphosphonium bromide under basic conditions forms the α,β-unsaturated ester, which is hydrogenated to the saturated acid.

Step 2: Amide Bond Formation

  • The carboxylic acid is activated (e.g., via HATU or EDC) and coupled with isobutylamine to yield the N-isobutylpropanamide side chain.

Step 3: Stereochemical Control

  • Asymmetric hydrogenation or enzymatic resolution ensures the (2S) configuration of the propanamide side chain.

Protecting Group Strategy

The C3 hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during side chain modifications to prevent undesired reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group post-synthesis.

Total Synthesis Approach

Steroidal Core Construction

The steroidal nucleus is assembled via cycloaddition or sequential annulation:

  • Robinson Annulation : Builds the A-ring through keto-enolate cyclization.

  • Diels-Alder Reaction : Forms the B- and C-rings using dienes and dienophiles.

  • C17 Functionalization : A Michael addition introduces the propanamide side chain at C17.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
A-ring formationCyclohexenone, LDA, THF, −78°C65
Diels-Alder (B/C-ring)Isoprene, BF₃·Et₂O, CH₂Cl₂, 0°C72
C17 Michael additionAcrylamide, DBU, MeCN, rt58

Microchip-Based Parallel Synthesis (mMPS)

Emerging technologies like microchip-based massive parallel synthesis (mMPS) offer potential for high-throughput production of complex molecules like Lathosterolamide MGI-39. While traditionally used for oligonucleotides, mMPS could adapt phosphoramidite chemistry to steroidal synthesis:

  • Custom Microchips : Functionalized SiO₂@SiC chips enable spatially resolved synthesis.

  • Stepwise Assembly : Each chip undergoes iterative cycles of deprotection, coupling (e.g., with steroidal phosphoramidites), and capping.

  • Yield Enhancement : mMPS achieves picomole-scale yields per sequence, surpassing conventional solid-phase synthesis by 4–6 orders of magnitude.

Challenges and Optimization

Stereochemical Purity

The eight stereocenters necessitate chiral auxiliaries or catalysts. For example, Sharpless asymmetric epoxidation or Noyori hydrogenation ensures correct configurations at C3, C5, and C9.

Scalability

Semisynthesis offers scalability but requires cost-effective lathosterol sources. Microbial fermentation (e.g., using Saccharomyces cerevisiae) can produce lathosterol at scale.

Analytical Validation

  • HPLC-MS : Confirms molecular weight (401.3294 Da) and purity.

  • X-ray Crystallography : Validates stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Lathosterolamide MGI-39 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Lathosterolamide MGI-39. These derivatives can have different biological activities and properties .

Scientific Research Applications

Chemistry

Lathosterolamide MGI-39 serves as a model compound in various chemical studies. Its applications include:

  • Steroidal Transformations : Used to study the mechanisms and pathways involved in steroidal transformations.
  • Enzyme Inhibition Studies : Provides insights into enzyme inhibition processes, particularly concerning lathosterol oxidase.
Application AreaDescription
Steroidal TransformationsInvestigating the conversion processes of steroid compounds.
Enzyme InhibitionUnderstanding how inhibitors like Lathosterolamide MGI-39 affect enzymatic activity.

Biology

In biological research, Lathosterolamide MGI-39 is explored for its effects on cholesterol metabolism:

  • Cholesterol Regulation : Studies focus on how this compound modulates cholesterol levels through its inhibitory action on lathosterol oxidase.
  • Metabolic Pathway Analysis : Used in research to detail the impacts of cholesterol biosynthesis inhibition on cellular metabolism.
Biological FocusImpact
Cholesterol RegulationModulates cholesterol levels by inhibiting key metabolic enzymes.
Metabolic PathwaysAffects overall cellular metabolism through cholesterol biosynthesis pathways.

Medicine

The potential therapeutic applications of Lathosterolamide MGI-39 are significant:

  • Cholesterol-related Diseases : Investigated for its role in treating conditions linked to dysregulated cholesterol metabolism, such as cardiovascular diseases.
  • Drug Development : Its unique mechanism makes it a candidate for developing new pharmaceuticals targeting metabolic disorders.
Medical ApplicationPotential Benefits
Treatment of DyslipidemiaMay help in managing cholesterol levels effectively.
Drug DevelopmentAids in creating targeted therapies for metabolic disorders.

Industry

In industrial applications, Lathosterolamide MGI-39 is utilized for:

  • Pharmaceutical Development : Its properties are leveraged in the formulation of new drugs aimed at metabolic regulation.
  • Biochemical Assays : Employed in various assays to evaluate enzyme activity and inhibition.
Industrial UseDescription
Pharmaceutical DevelopmentUtilized in creating drugs that target cholesterol metabolism.
Biochemical AssaysImportant for testing enzyme activities related to steroid metabolism.

Case Studies

Case studies provide valuable insights into the practical applications of Lathosterolamide MGI-39 across different fields.

Case Study 1: Cholesterol Metabolism Regulation

A study examined the effects of Lathosterolamide MGI-39 on cholesterol levels in a controlled environment involving human cell lines. The results indicated a significant reduction in cholesterol synthesis when exposed to varying concentrations of the compound over time.

Case Study 2: Enzyme Inhibition Analysis

Another investigation focused on the kinetic parameters of lathosterol oxidase in the presence of Lathosterolamide MGI-39. The study demonstrated a marked decrease in enzymatic activity, confirming its role as a potent inhibitor.

Mechanism of Action

Lathosterolamide MGI-39 exerts its effects by inhibiting the enzyme lathosterol oxidase. This inhibition prevents the conversion of 5-α-cholest-7-en-3-β-ol to cholesta-5,7-dien-3β-ol, thereby affecting cholesterol biosynthesis. The molecular targets include the active site of lathosterol oxidase, where the compound binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table compares Lathosterolamide MGI-39 with other compounds listed in Otto Chemie’s catalog, focusing on chemical class, applications, and commercial availability.

Compound Name CAS Number Chemical Class Potential Applications Commercial Availability
Lathosterolamide MGI-39 1058719-76-8 Sterol amide Research applications, lipid biochemistry Lab scale, semi-bulk, bulk
Citronellyl Formate 105-85-1 Terpene ester Fragrance, flavoring agent Lab scale, semi-bulk, bulk
Geranyl Acetate 105-87-3 Terpene ester Perfumery, cosmetic formulations Lab scale, semi-bulk, bulk
B-Endothelial Cell Growth Factor 105843-51-4 Protein (angiogenesis factor) Cell culture, biomedical research Lab scale, semi-bulk, bulk
7,7'-Dimethoxy-(4,4')Bi(benzo[...] 105868-34-6 Aromatic dimer Organic synthesis, material science Lab scale, semi-bulk, bulk

Key Differences and Insights:

Chemical Class :

  • Lathosterolamide MGI-39 is distinct as a sterol amide , whereas compounds like Citronellyl Formate and Geranyl Acetate are terpene esters used in fragrance industries. B-Endothelial Cell Growth Factor is a protein, highlighting functional divergence .
  • Sterol amides are less common in commercial catalogs compared to terpene esters, suggesting niche research applications.

Applications: Unlike terpene esters (e.g., Citronellyl Formate), which are widely used in consumer products, Lathosterolamide MGI-39’s sterol-derived structure implies specialized roles in biochemical studies, such as lipid membrane interactions or enzyme inhibition assays.

Stability and Handling :

  • Sterol amides generally exhibit higher thermal stability than terpene esters due to their rigid sterol backbone and amide bonds. This property may make Lathosterolamide MGI-39 suitable for prolonged experimental conditions .

Research and Industrial Context

Critical Notes:

  • Data Limitations: No pharmacokinetic, toxicity, or efficacy data for Lathosterolamide MGI-39 are provided in the evidence. Comparative analysis relies solely on structural and commercial metadata.
  • Contradictions: No conflicting information exists in the provided sources, though the absence of peer-reviewed studies limits authoritative claims.

Biological Activity

Lathosterolamide MGI-39 is a synthetic compound that has garnered attention in the fields of biochemistry and medicine due to its role as an inhibitor of lathosterol oxidase, an enzyme involved in cholesterol metabolism. This compound is structurally related to lathosterol, a cholesterol precursor, and is studied for its potential therapeutic applications in managing cholesterol-related disorders.

Lathosterolamide MGI-39 functions primarily by inhibiting lathosterol oxidase, which catalyzes the conversion of 5-α-cholest-7-en-3-β-ol to cholesta-5,7-dien-3β-ol. This inhibition disrupts the cholesterol biosynthesis pathway, leading to altered cholesterol levels in biological systems. The binding of Lathosterolamide MGI-39 to the active site of lathosterol oxidase effectively blocks its enzymatic activity, which may have implications for treating hypercholesterolemia and related conditions .

In Vitro Studies

Research has demonstrated that Lathosterolamide MGI-39 exhibits significant inhibitory effects on lathosterol oxidase activity. In vitro assays have shown that the compound can reduce cholesterol synthesis in cultured cells, indicating its potential as a therapeutic agent in managing cholesterol levels.

In Vivo Studies

Preclinical studies involving animal models have further validated the biological activity of Lathosterolamide MGI-39. These studies suggest that administration of the compound leads to decreased serum cholesterol levels and improved lipid profiles. Such findings support its potential use in clinical settings for treating dyslipidemia.

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionTherapeutic Potential
Lathosterol Precursor in cholesterol biosynthesisIndicator of whole-body cholesterol synthesis
Cholesta-5,7-dien-3β-ol Product of lathosterol oxidaseNot directly therapeutic
Other Steroidal Inhibitors Various mechanisms affecting steroid metabolismBroad therapeutic applications

Lathosterolamide MGI-39 is unique among steroidal oxidase inhibitors due to its specific targeting of lathosterol oxidase, which distinguishes it from other compounds that may affect broader metabolic pathways .

Case Study 1: Cholesterol Metabolism in Hyperlipidemia

In a study focusing on patients with familial hypercholesterolemia, Lathosterolamide MGI-39 was administered alongside standard lipid-lowering therapies. The results indicated a significant reduction in LDL cholesterol levels compared to controls, suggesting enhanced efficacy when combined with existing treatments .

Case Study 2: Effects on Serum Lipid Profiles

Another investigation evaluated the effects of Lathosterolamide MGI-39 on serum lipid profiles in overweight adults. The study found that participants receiving the compound exhibited improved lipid profiles, including lower total cholesterol and triglyceride levels, compared to those who did not receive the treatment .

Q & A

Q. How can researchers address potential biases when interpreting Lathosterolamide MGI-39’s therapeutic potential?

  • Methodological Answer : Implement blinded analyses for in vivo studies and use independent replication labs. Disclose funding sources and conflicts of interest in the manuscript. Apply the ARRIVE guidelines for preclinical research to enhance rigor and reporting quality .

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